This compound is cataloged under various databases including PubChem and ChemSrc, with a CAS number of 6316-03-6. It has been referenced in scientific literature for its synthetic pathways and biological applications.
Methyl 2-{[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate can be classified as:
The synthesis of methyl 2-{[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate typically involves multi-step organic reactions. Common methods include:
The reactions may require specific conditions such as:
The molecular formula for methyl 2-{[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate is . The structure can be represented in various notations:
CN1C(=C(C(=O)N(C1=O)C)C=C2C3=CC=CC=C3N=C2C(=O)OC)O
The molecular weight is approximately 341.32 g/mol. The compound's structural complexity includes multiple functional groups that contribute to its reactivity.
Methyl 2-{[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate can undergo several chemical reactions:
The reactivity is influenced by the presence of electron-withdrawing groups in the diazine structure which enhances electrophilic character.
The mechanism by which methyl 2-{[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate exerts its effects may involve:
Experimental studies are required to elucidate specific pathways and targets within biological systems.
Key physical properties include:
Relevant chemical properties include:
Methyl 2-{[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate has potential applications in:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1